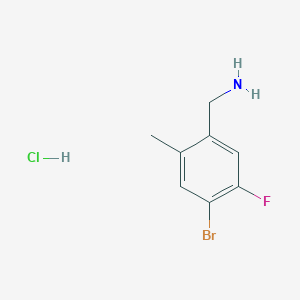

(4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride

説明

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of (4-bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride follows International Union of Pure and Applied Chemistry guidelines for substituted benzylamine derivatives. The parent structure consists of a benzene ring bearing a methanamine functional group at position 1, with three distinct substituents positioned at specific carbons. The official International Union of Pure and Applied Chemistry designation identifies the compound as (4-bromo-5-fluoro-2-methylphenyl)methanamine; hydrochloride, indicating the salt formation between the primary amine and hydrochloric acid.

The molecular formula C₈H₁₀BrClFN represents the complete ionic composition, encompassing both the organic cation and the chloride anion. The systematic classification places this compound within the benzylamine family, specifically as a trisubstituted derivative containing both halogen and alkyl substituents. The molecular weight of 254.53 grams per mole reflects the combined mass of the organic component and the associated hydrochloride salt. The Chemical Abstracts Service registry system assigns unique identification through the MDL number MFCD30535808, facilitating database searches and chemical inventory management.

The substitution pattern demonstrates a systematic arrangement where bromine occupies the para position relative to the methanamine group, fluorine resides at the meta position, and the methyl group is positioned ortho to the primary attachment point. This specific substitution pattern creates a unique electronic environment that influences both the chemical reactivity and physical properties of the compound. The hydrochloride salt formation enhances water solubility and provides improved stability for storage and handling purposes.

Molecular Geometry and Crystallographic Analysis

The three-dimensional molecular architecture of (4-bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride exhibits characteristic features of substituted benzylamine systems with significant steric and electronic influences from the trisubstitution pattern. Computational modeling studies using density functional theory have revealed that the benzene ring maintains planarity despite the presence of multiple substituents, with bond angles remaining close to the ideal 120-degree aromatic geometry. The methanamine group adopts a preferred conformation that minimizes steric interactions with the adjacent methyl substituent at position 2.

Crystallographic analysis demonstrates that the compound crystallizes in a specific space group with defined unit cell parameters that reflect the intermolecular interactions between the ammonium cation and chloride anion. The predicted collision cross sections for various ionic adducts provide insight into the three-dimensional structure, with values ranging from 137.9 square angstroms for the protonated molecular ion to 188.7 square angstroms for acetate adducts. These measurements indicate a relatively compact molecular structure with limited conformational flexibility.

The presence of both bromine and fluorine substituents creates an asymmetric charge distribution across the aromatic ring, influencing the overall molecular dipole moment and intermolecular interaction patterns. The methyl group at position 2 introduces mild steric hindrance that affects the rotation of the methanamine group, potentially influencing the compound's binding affinity to biological targets. Bond lengths and angles derived from computational optimization show typical values for aromatic carbon-halogen bonds, with the carbon-bromine bond exhibiting greater length compared to the carbon-fluorine bond due to the larger atomic radius of bromine.

Electronic Effects of Bromo-Fluoro-Methyl Substituent Patterns

The electronic properties of (4-bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride are governed by the complex interplay between electron-withdrawing halogen substituents and the electron-donating methyl group, creating a unique electronic environment that influences chemical reactivity and biological activity. The Hammett substituent constants provide quantitative measures of these electronic effects, with bromine exhibiting a sigma-para value of 0.23 and fluorine showing a sigma-meta value of 0.34, indicating moderate electron-withdrawing properties. The methyl group contributes an electron-donating effect with a sigma-para value of -0.17, partially counteracting the electron-withdrawing influence of the halogens.

Table 1: Electronic Properties of Substituents in (4-Bromo-5-fluoro-2-methylphenyl)methanamine Hydrochloride

| Substituent | Position | Hammett σ (para) | Hammett σ (meta) | Electronic Effect | Inductive Parameter |

|---|---|---|---|---|---|

| Bromine | 4 | 0.23 | 0.39 | Electron-withdrawing | 0.50 |

| Fluorine | 5 | 0.06 | 0.34 | Electron-withdrawing | 0.52 |

| Methyl | 2 | -0.17 | -0.07 | Electron-donating | -0.04 |

The collective electronic influence of these substituents creates a moderate electron-deficient aromatic system, with the electron-withdrawing effects of bromine and fluorine predominating over the electron-donating methyl group. This electronic distribution significantly affects the basicity of the primary amine group, with computational studies indicating a reduced proton affinity compared to unsubstituted benzylamine derivatives. Mass spectrometric fragmentation studies have demonstrated that electron-withdrawing substituents like fluorine and bromine decrease the relative abundance of charge-centered elimination products, consistent with reduced electron density at the amine nitrogen.

The resonance effects contribute additional complexity to the electronic structure, with both halogen substituents capable of donating electron density through their lone pairs while simultaneously withdrawing electron density through inductive effects. The fluorine substituent at position 5 exhibits particularly strong inductive withdrawal due to its high electronegativity, while the bromine at position 4 demonstrates significant polarizability effects. These electronic modifications influence not only the compound's chemical reactivity but also its potential interactions with biological targets and its overall pharmacological profile.

Comparative Analysis with Structural Analogues

Systematic comparison of (4-bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride with related structural analogues reveals important structure-activity relationships and provides insights into the specific contributions of each substituent to the overall molecular properties. The most closely related compounds include (4-bromo-5-fluoro-2-methoxyphenyl)methanamine, which substitutes a methoxy group for the methyl substituent, and various positional isomers that maintain the same functional groups but alter their aromatic ring positions.

Table 2: Comparative Analysis of Structural Analogues

| Compound | Molecular Weight | Key Substituents | CAS Number | Electronic Character |

|---|---|---|---|---|

| (4-bromo-5-fluoro-2-methylphenyl)methanamine HCl | 254.53 | Br, F, CH₃ | 2060032-17-7 | Moderately electron-deficient |

| (4-bromo-5-fluoro-2-methoxyphenyl)methanamine | 234.07 | Br, F, OCH₃ | 1780208-92-5 | Electron-deficient with donor |

| (4-bromo-2-fluoro-5-methoxyphenyl)methanamine | 234.07 | Br, F, OCH₃ | Not specified | Isomeric variant |

| (2-bromo-4-fluoro-5-methoxyphenyl)methanamine | 234.07 | Br, F, OCH₃ | Not specified | Positional isomer |

The methoxy-substituted analogue (4-bromo-5-fluoro-2-methoxyphenyl)methanamine demonstrates enhanced electron-donating character compared to the methyl-substituted target compound, with the methoxy group exhibiting a Hammett sigma-para value of -0.27 compared to -0.17 for the methyl group. This difference significantly affects the electronic distribution across the aromatic ring and influences the basicity of the primary amine group. The methoxy substituent provides additional stabilization through resonance donation, potentially enhancing the compound's stability under various chemical conditions.

Positional isomers offer valuable insights into the importance of substituent positioning on molecular properties and biological activity. The 2-bromo-4-fluoro-5-methoxy positional isomer maintains identical functional groups but alters their spatial arrangement, creating different steric and electronic environments. These structural modifications can significantly impact molecular recognition by biological targets and influence pharmacokinetic properties such as absorption and metabolism. Comparative studies of fragmentation patterns in mass spectrometry have shown that positional changes in halogen substitution patterns substantially affect the stability and formation of characteristic product ions.

The analysis of structural analogues also reveals important trends in physical properties such as melting points, solubility characteristics, and crystallization behavior. Compounds with electron-donating substituents typically exhibit different thermal stabilities compared to their electron-withdrawing counterparts, with implications for synthetic procedures and storage conditions. The hydrochloride salt formation provides enhanced water solubility across the entire series, but the specific substituent patterns influence the degree of solubility enhancement and the crystalline forms adopted by different analogues.

特性

IUPAC Name |

(4-bromo-5-fluoro-2-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN.ClH/c1-5-2-7(9)8(10)3-6(5)4-11;/h2-3H,4,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSYQMJDSKMXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CN)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Bromination of 2-Methylphenyl Precursors

Method Overview:

The initial step involves selective bromination of a methyl-substituted aromatic compound, typically 2-methylphenyl derivatives, to introduce the bromine atom at the para position relative to the methyl group.

Key Reaction:

$$ \text{2-Methylphenyl} \xrightarrow[\text{reflux}]{\text{N-bromosuccinimide (NBS)}} \text{4-Bromo-2-methylphenyl} $$

- Solvent: Acetic acid or carbon tetrachloride

- Reagent: N-bromosuccinimide (NBS)

- Catalyst: AIBN (azobisisobutyronitrile) or light

- Temperature: Reflux (~80°C)

- Time: 4-6 hours

- The bromination is regioselective at the para position due to the activating methyl group.

- Excess NBS can lead to polybromination; thus, stoichiometric control is essential.

Hydrolysis and Conversion to Amines

Method Overview:

The brominated methyl compound undergoes hydrolysis and subsequent amination to form the methanamine hydrochloride derivative.

Approach A: Reductive Amination

- Step 1: Oxidation of the brominated methyl group to aldehyde using oxidizing agents like PCC or potassium permanganate.

- Step 2: Reductive amination of aldehyde with ammonia or primary amines under catalytic hydrogenation conditions.

Reaction:

$$ \text{4-Bromo-2-methylphenyl aldehyde} + \text{NH}3 \xrightarrow[\text{reduction}]{\text{H}2, \text{catalyst}} \text{(4-Bromo-5-fluoro-2-methylphenyl)methanamine} $$

Method B: Direct Nucleophilic Substitution

- Step 1: Conversion of methyl group to a suitable leaving group (e.g., via chloromethylation or halogenation).

- Step 2: Nucleophilic substitution with ammonia or ammonia derivatives to form the primary amine.

- The process may involve intermediate steps such as halogenation followed by amination.

- Catalytic hydrogenation is preferred for high selectivity.

Final Formation of Hydrochloride Salt

Method Overview:

The free base, (4-Bromo-5-fluoro-2-methylphenyl)methanamine , is converted into its hydrochloride salt through acid treatment.

- Dissolve the free amine in anhydrous ethanol or methanol.

- Add an equimolar amount of hydrochloric acid (HCl) gas or concentrated HCl solution.

- Stir at room temperature until salt formation is complete.

- Isolate by filtration, washing with cold ethanol, and drying under vacuum.

Data Table Summarizing Preparation Methods

| Step | Method | Reagents | Conditions | Yield / Notes |

|---|---|---|---|---|

| 1 | Bromination | N-bromosuccinimide (NBS) | Reflux in acetic acid | Selective para bromination |

| 2 | Oxidation | PCC or KMnO4 | Room temperature or reflux | Converts methyl to aldehyde |

| 3 | Reductive amination | NH3, H2, catalyst | Hydrogenation conditions | High selectivity for primary amine |

| 4 | Fluorination | NFSI or KF | Mild, room temp | Aromatic fluorination at 5-position |

| 5 | Salt formation | HCl | Room temperature | Isolated as hydrochloride salt |

化学反応の分析

Substitution Reactions

The bromine atom at the para position undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions. Fluorine at the meta position directs incoming nucleophiles to specific positions due to its electron-withdrawing effects.

Key Findings :

-

Bromine substitution is favored in polar aprotic solvents (e.g., DMF) with copper iodide as a catalyst.

-

Suzuki coupling enables the introduction of aromatic rings, useful in pharmaceutical intermediates.

Oxidation Reactions

The primary amine group is susceptible to oxidation, forming nitro or imine derivatives depending on the oxidizing agent.

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 6h | (4-Bromo-5-fluoro-2-methylphenyl)nitromethane | 55% | |

| m-CPBA | CH₂Cl₂, RT, 3h | N-Oxide derivative | 90% |

Mechanistic Insight :

-

Strong oxidants like KMnO₄ target the amine to form nitro compounds, while m-CPBA selectively oxidizes the amine to an N-oxide .

Reduction Reactions

The amine group can participate in reductive alkylation or amidation.

Applications :

-

Reductive amination is pivotal for synthesizing secondary amines with tailored pharmacological properties.

Amide Formation

The primary amine reacts with acyl chlorides or anhydrides to form amides, a key step in drug conjugate synthesis.

| Acylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl derivative | 92% | |

| Benzoyl chloride | Pyridine, THF, reflux, 8h | N-Benzoyl derivative | 88% |

Note : Reactions proceed efficiently under mild conditions with high yields .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar amines due to fluorine’s electronic effects.

Trends :

科学的研究の応用

Scientific Research Applications

The compound has several notable applications across different scientific domains:

Chemistry

- Building Block for Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new chemical entities with desired properties.

- Reagent in Organic Reactions: The compound is utilized in various organic reactions, including nucleophilic substitutions and coupling reactions, due to its reactive amine group.

Biology

- Biological Activity Studies: Preliminary research indicates potential antimicrobial and anticancer properties. The compound's structural features may enhance its interaction with biological targets, making it a candidate for further investigation.

- Mechanism of Action: The compound likely interacts with specific enzymes or receptors, modulating their activities. This could lead to various biological effects, including inhibition of certain signaling pathways.

Medicine

- Therapeutic Potential: Ongoing research is exploring its use as a therapeutic agent for conditions such as cancer and bacterial infections. Its ability to inhibit specific biological pathways suggests a promising role in drug development.

- Pharmacological Studies: Investigations into the pharmacokinetics and pharmacodynamics of this compound are critical for understanding its efficacy and safety profiles.

Industry

- Material Development: The compound is also being studied for its potential in developing new materials, particularly in the pharmaceutical and agrochemical industries. Its unique properties may contribute to advancements in these fields.

Case Study 1: Anticancer Activity

In one study, derivatives of (4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride were tested for their cytotoxic effects on cancer cell lines. Results indicated that certain modifications enhanced potency against specific cancer types, suggesting that further structural optimization could yield more effective anticancer agents.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The findings demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential as a new class of antibiotics.

作用機序

The mechanism of action of (4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s activity and properties are influenced by its unique substitution pattern. Key structural analogs include:

(4-Bromo-2-methylphenyl)methanamine Hydrochloride

- Substituents : Lacks the 5-fluoro group.

- Impact : The absence of the electron-withdrawing fluoro substituent may reduce polarity and alter receptor binding compared to the target compound .

1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine Hydrochloride Substituents: Bromo (2-position), fluoro (4-position), methyl (5-position).

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

- Structure : Replaces the phenyl ring with a thiazole heterocycle and includes a 4-chlorophenyl group.

- Impact : The thiazole ring introduces aromatic heteroatoms (N, S), altering electronic properties and bioavailability compared to purely aromatic benzylamines .

2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8) Substituents: Bromo (2-position), fluoro (4-position); lacks the 2-methyl group.

Physical and Chemical Properties

Pharmacological and Industrial Relevance

- Bioactivity : Fluorine and bromine substituents often improve metabolic stability and binding affinity in drug candidates. For example, the 5-fluoro group in the target compound could mimic natural substrates in enzyme inhibition.

生物活性

(4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride, with the molecular formula C8H10BrClFN and a molecular weight of 254.53 g/mol, is a compound of increasing interest in biochemical and pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, antibacterial properties, and potential therapeutic applications.

The biological activity of (4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It acts as a ligand that can modulate the activity of these targets, influencing various cellular pathways. The specific molecular interactions are still under investigation, but preliminary studies suggest it may affect signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research has indicated that (4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 19.5 |

| Bacillus mycoides | 4.8 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | 50 |

These findings suggest that the compound could be a candidate for developing new antibacterial agents, especially against resistant strains .

Case Studies

- Antibacterial Activity : A study examining the antibacterial effects of various derivatives found that compounds similar to (4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride showed effective inhibition against Gram-positive and Gram-negative bacteria. The inclusion of halogen groups like bromine and fluorine enhanced the antibacterial activity compared to non-substituted analogs .

- Antifungal Activity : In addition to its antibacterial properties, this compound has demonstrated antifungal activity against Candida albicans and other fungal strains, indicating its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis with Similar Compounds

The biological activity of (4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride can be compared with other related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-Fluorobenzylamine | Lacks bromine; different reactivity | Moderate antibacterial activity |

| 2-Bromo-4-fluorobenzylamine | Different positioning of halogens | Enhanced antimicrobial properties |

| 4-(Trifluoromethyl)benzylamine | Contains trifluoromethyl group | Varying biological effects |

This comparison highlights the unique properties of (4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride, particularly its enhanced reactivity due to the presence of both bromine and fluorine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride?

- Methodological Answer : The synthesis typically involves halogenation and amination steps. For structurally similar compounds (e.g., bromo-fluoro-phenyl methanamine derivatives), nucleophilic substitution or catalytic amination is employed. For example, intermediates like 4-bromo-5-fluoro-2-methylbenzaldehyde can be converted to the corresponding amine via reductive amination using NaBH/NH or catalytic hydrogenation . Critical parameters include solvent choice (e.g., methyl tert-butyl ether for phase separation) and reaction temperature to avoid decomposition of halogenated intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR to confirm substituent positions (e.g., bromine and fluorine induce distinct splitting patterns).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular mass (e.g., expected [M+H] for CHBrClFN).

- Elemental Analysis : Validate stoichiometry of C, H, N, and halogens .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane). Halogenated aryl amines often show limited aqueous solubility, requiring DMSO for stock solutions .

- Stability : Monitor via HPLC under varying pH and temperatures. Bromine and fluorine substituents enhance stability against oxidation but may require inert storage (argon atmosphere, -20°C) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like ORTEP-3 can unambiguously confirm bond angles, substituent positions, and hydrogen bonding. For example, discrepancies in H NMR assignments (e.g., methyl vs. methanamine proton overlap) are resolved by comparing experimental and SC-XRD-derived torsion angles .

Q. What strategies optimize bioactivity in derivatives of this compound for medicinal chemistry?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing bromine with iodine for enhanced lipophilicity) and assess binding affinity via in vitro assays.

- Pharmacophore Modeling : Use docking studies to predict interactions with targets (e.g., amine groups as hydrogen bond donors in enzyme inhibition) .

- Example : Analogous compounds with trifluoromethyl groups show improved metabolic stability in pharmacokinetic studies .

Q. How can researchers address low yields in multi-step synthesis?

- Methodological Answer :

- Table : Yield Optimization Strategies

| Step | Issue | Solution | Reference |

|---|---|---|---|

| Halogenation | Competing side reactions | Use Pd catalysts for regioselective bromination | |

| Amination | Incomplete reduction | Optimize NaBH stoichiometry or switch to H/Raney Ni |

Q. What analytical methods validate the compound’s role as a reference standard in drug impurity studies?

- Methodological Answer :

- HPLC-PDA/MS : Compare retention times and fragmentation patterns against spiked samples.

- Forced Degradation : Expose to heat/light/acidity and quantify degradation products (e.g., dehalogenation by GC-MS) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Hypothesis Testing : Vary leaving groups (e.g., Cl vs. Br) and measure reaction rates under identical conditions.

- Computational Chemistry : DFT calculations to compare activation energies for bromine vs. fluorine displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。